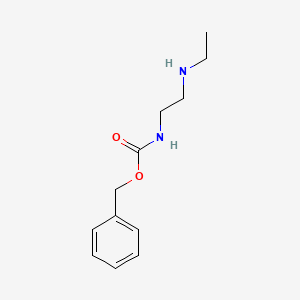

Benzyl 2-(ethylamino)ethylcarbamate

Description

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[2-(ethylamino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-13-8-9-14-12(15)16-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPXPRDYUYBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization of Benzyl 2 Ethylamino Ethylcarbamate

Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as one- and two-dimensional NMR, FT-IR, and mass spectrometry provide complementary information that, when combined, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For Benzyl (B1604629) 2-(ethylamino)ethylcarbamate, ¹H and ¹³C NMR, along with two-dimensional experiments, would reveal the precise connectivity and spatial relationships of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Benzyl 2-(ethylamino)ethylcarbamate, distinct signals are expected for the protons of the benzyl group, the ethyl group, and the ethylenediamine (B42938) backbone. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (around 7.3 ppm). The benzylic methylene protons adjacent to the carbamate (B1207046) oxygen are expected to produce a singlet at approximately 5.1 ppm. The methylene protons of the ethylenediamine moiety would likely resonate as triplets, with the protons adjacent to the carbamate nitrogen appearing around 3.3 ppm and those adjacent to the ethylamino group at a slightly more upfield position, around 2.8 ppm. The ethyl group protons would present as a quartet for the methylene group (around 2.6 ppm) and a triplet for the methyl group (around 1.1 ppm). The amine proton is expected to show a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | ~7.3 | Multiplet | - |

| Benzylic (C₆H₅CH ₂) | ~5.1 | Singlet | - |

| Carbamate-adjacent methylene (OCONHCH ₂) | ~3.3 | Triplet | ~6 |

| Amine-adjacent methylene (CH ₂NHCH₂CH₃) | ~2.8 | Triplet | ~6 |

| Ethyl methylene (NHCH ₂CH₃) | ~2.6 | Quartet | ~7 |

| Ethyl methyl (NHCH₂CH ₃) | ~1.1 | Triplet | ~7 |

| Amine (NH ) | Variable | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically around 156 ppm. The aromatic carbons of the benzyl group would appear in the 127-136 ppm range. The benzylic carbon is anticipated at approximately 67 ppm. The carbons of the ethylenediamine bridge and the ethyl group would resonate in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~156 |

| Aromatic (ipso-C) | ~136 |

| Aromatic (ortho, meta, para-C) | ~127-129 |

| Benzylic (C₆H₅C H₂) | ~67 |

| Amine-adjacent methylene (C H₂NHCH₂CH₃) | ~49 |

| Ethyl methylene (NHC H₂CH₃) | ~44 |

| Carbamate-adjacent methylene (OCONHC H₂) | ~42 |

| Ethyl methyl (NHCH₂C H₃) | ~15 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY)

To confirm the assignments from one-dimensional NMR and to elucidate the complete bonding network and spatial proximities, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. For instance, correlations would be expected between the adjacent methylene protons of the ethylenediamine backbone and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the benzylic protons to the aromatic carbons and the carbamate carbonyl carbon, as well as the methylene protons of the ethylenediamine bridge to the carbonyl carbon and the carbons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about protons that are close in space, even if they are not directly bonded. This would help to define the three-dimensional conformation of the molecule.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, expected in the region of 1700-1680 cm⁻¹. Other significant peaks would include N-H stretching vibrations for both the carbamate and the secondary amine (around 3350 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3100-2850 cm⁻¹), and C-O stretching of the carbamate group (around 1250 cm⁻¹).

Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Carbamate and Amine) | ~3350 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2975-2850 |

| Carbonyl (C=O) Stretch (Carbamate) | ~1700-1680 |

| N-H Bend | ~1530 |

| C-O Stretch (Carbamate) | ~1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage at the carbamate or ethylenediamine linkages, providing further structural confirmation.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion + Proton) | 223.1492 |

| [M-C₇H₇]⁺ (Loss of benzyl group) | 132.0917 |

| [C₇H₇]⁺ (Benzyl cation) | 91.0543 |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of carbamate (B1207046) compounds. scirp.org These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational modes.

Geometric optimization is a fundamental computational step to predict the most stable three-dimensional structure of a molecule. For carbamates, theoretical calculations are performed to determine key structural parameters. scirp.org Methods such as the semi-empirical PM3 are often used for initial energy minimization, followed by full optimization using more robust theory levels like Hartree-Fock (HF) or DFT with various basis sets (e.g., 6-31+G(d), B3LYP/6-31+G(d)). scirp.orgscirp.org

The optimized geometry provides predicted bond lengths, bond angles, and dihedral angles that define the molecule's shape. In a study on related ethyl benzyl (B1604629) carbamates, the accuracy of these theoretical structures was validated by comparing them with experimental data obtained from X-ray diffraction, showing a good correlation between calculated and crystallographic data. scirp.orgresearchgate.net

Table 1: Predicted Structural Parameters for a Representative Carbamate Structure This table presents a sample of typical bond length and angle data obtained from computational studies on similar carbamate structures. The values are illustrative of the type of data generated.

| Parameter | Bond/Angle | Theoretical Value (HF/6-31+G(d)) | Theoretical Value (B3LYP/6-31+G(d)) |

| Bond Length (Å) | C=O | 1.21 Å | 1.23 Å |

| C-O | 1.35 Å | 1.36 Å | |

| N-C (carbamate) | 1.37 Å | 1.38 Å | |

| C-C (ethyl) | 1.53 Å | 1.54 Å | |

| Bond Angle (°) | O=C-O | 125.5° | 125.1° |

| O=C-N | 124.8° | 124.5° | |

| C-N-C | 120.1° | 120.3° |

Note: Data is generalized from studies on related carbamates and serves as an example of typical computational outputs. scirp.org

The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. epstem.net

For related carbamates, these energy levels have been calculated using different levels of theory, such as B3LYP/6-31+G(d) and PBEPBE/6-31+G(d). scirp.org Studies show that different basis sets can yield similar energy values, with derived electronic descriptors like electronegativity, chemical hardness, and the electrophilicity index also being calculated from these energies. scirp.org

The Molecular Electrostatic Potential (MEP) map is another useful tool that illustrates the charge distribution on the molecule's surface. It visually identifies electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites. theaic.org In a typical carbamate, negative potential is expected around the electronegative oxygen atoms of the carbonyl group, while positive potential is found near the hydrogen atoms, particularly the N-H proton. theaic.org

Table 2: Frontier Orbital Energies for a Representative Carbamate This table illustrates typical HOMO-LUMO energy values calculated for similar carbamate structures.

| Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| B3LYP/6-31+G(d) | -7.2 | -0.5 | 6.7 |

| PBEPBE/6-31+G(d) | -6.8 | -0.9 | 5.9 |

Note: Values are representative and derived from studies on analogous compounds. scirp.org

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. The computed frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. nih.gov These theoretical spectra are often compared with experimental data to validate the computational method. scirp.org

For a series of ethyl benzyl carbamates, vibrational frequencies were calculated using methods including HF/6-31+G(d) and B3LYP/6-31+G(d). scirp.orgscirp.org It was noted that while DFT methods like B3LYP are powerful, the ab initio HF method can provide a good balance between computational cost and accuracy for predicting harmonic frequencies. scirp.org To improve the correlation with experimental results, calculated frequencies are often scaled using specific correction factors. researchgate.net Key vibrational bands for carbamates include the N-H stretch, C=O stretch, C-N stretch, and various modes from the benzyl group. scirp.orgtheaic.org

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table shows representative vibrational modes for carbamates and the typical correlation between theoretical and experimental data.

| Vibrational Mode | Calculated Frequency (HF/6-31+G(d), Scaled) | Calculated Frequency (B3LYP/6-31+G(d), Scaled) |

| N-H Stretch | 3450 | 3445 |

| C-H Stretch (Aromatic) | 3060 | 3065 |

| C-H Stretch (Aliphatic) | 2980 | 2975 |

| C=O Stretch | 1725 | 1715 |

| C-N Stretch | 1380 | 1370 |

Note: Data is illustrative, based on general findings for carbamate compounds. scirp.orgscirp.org

The distribution of electron density within a molecule can be quantified by calculating atomic charges. The Mulliken population analysis is one common method for this, although other schemes like ChelpG are also used to derive charges from the electrostatic potential. scirp.org These calculations assign a partial charge to each atom, indicating local electron richness or deficiency. epstem.net

In carbamates, electronegative atoms like oxygen and nitrogen are expected to carry negative partial charges, while the carbonyl carbon and hydrogen atoms typically exhibit positive charges. epstem.net Studies on related compounds have shown that DFT methods are effective for describing these atomic charges. scirp.org This information is valuable for understanding intermolecular interactions and reactive sites within the molecule.

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling techniques explore the dynamic behavior and conformational possibilities of a molecule.

Benzyl 2-(ethylamino)ethylcarbamate has several rotatable bonds, allowing it to adopt numerous conformations in three-dimensional space. Conformational analysis aims to identify the most stable conformers (low-energy states) and map the potential energy surface associated with bond rotations. scirp.org

Computational methods can systematically rotate specific dihedral angles and calculate the corresponding energy to build a potential energy landscape. This analysis reveals the energy barriers between different conformations and identifies the global minimum energy structure. Such studies are crucial for understanding how the molecule might interact with biological targets, as its shape is a key determinant of its function. For related carbamates, initial molecular geometries are often minimized using less computationally intensive methods before being fully optimized with higher levels of theory to ensure the true energy minimum is found. scirp.orgscirp.org

Solvation Models and Environmental Effects on Molecular Properties

The study of solvation is critical to understanding the behavior of a chemical compound in solution, as the solvent can significantly influence its conformation, reactivity, and other properties. For carbamates, including this compound, computational solvation models are employed to predict and analyze these interactions. These models are broadly categorized into explicit and implicit solvent models.

Explicit solvent models treat individual solvent molecules, offering a detailed picture of the solute-solvent interactions. This approach can capture specific hydrogen bonding and local solvent structuring around the solute. However, it is computationally intensive.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This method is computationally more efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and properties. For carbamates, PCM and other continuum models have been successfully used to study their stability and reactivity in different solvents. wikipedia.org While no specific solvation model studies have been published for this compound, the principles derived from studies on similar carbamate structures are applicable. These studies indicate that the polar nature of the carbamate group leads to significant interactions with polar solvents.

The environmental fate of carbamates is influenced by factors such as hydrolysis, photolysis, and microbial degradation. researchgate.netfrontiersin.orgwho.int The rate of these processes is dependent on the specific chemical structure and the environmental conditions. Carbamates can enter the environment through various pathways, and their persistence is a key factor in their environmental impact. researchgate.netfrontiersin.org The ester linkage in carbamates is susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. who.int The presence of functional groups, such as the ethylamino group in this compound, can influence its water solubility and, consequently, its mobility and degradation rate in soil and water.

Advanced Theoretical Descriptors

Theoretical descriptors provide quantitative measures of a molecule's physicochemical properties based on its structure. These descriptors are invaluable in computational chemistry and drug discovery for predicting molecular behavior and activity.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. It is calculated based on the summation of surface contributions of polar atoms. A higher TPSA value generally indicates lower membrane permeability. For this compound, the predicted TPSA is a key indicator of its potential biological transport characteristics.

Molar Refractivity

Molar refractivity is a measure of the total polarizability of a mole of a substance. It is dependent on the volume of the molecules and the London dispersion forces. This descriptor is often used in quantitative structure-activity relationship (QSAR) studies to model drug-receptor interactions. The molar refractivity of this compound provides insight into its bulkiness and potential for non-covalent interactions.

Table 1: Calculated Theoretical Descriptors for this compound

| Descriptor | Predicted Value | Unit |

| Topological Polar Surface Area (TPSA) | 58.85 | Ų |

| Molar Refractivity | 64.32 | cm³ mol⁻¹ |

Reaction Mechanisms and Chemical Transformations

Fundamental Carbamate (B1207046) Reactivity

The carbamate group is a hybrid of an ester and an amide, and its reactivity reflects this unique structural feature. Resonance stabilization involves the delocalization of the nitrogen lone pair and an oxygen lone pair with the carbonyl group. nih.gov This resonance makes the carbamate C-N bond have a lower rotational barrier than in amides. nih.gov However, the presence of the ester oxygen atom makes carbamates more electrophilic and reactive towards nucleophiles than analogous amides. nih.gov

The carbonyl carbon of the carbamate group is inherently electrophilic due to the electronegativity of the adjacent oxygen atoms. libretexts.org This electrophilicity can be significantly enhanced through activation, making it more susceptible to nucleophilic attack. youtube.com

Activation: In acidic conditions, the carbonyl oxygen can be protonated. This protonation increases the positive charge on the carbonyl carbon, making it a much stronger electrophile. youtube.com Lewis acids can also coordinate to the carbonyl oxygen to achieve a similar activation effect.

Nucleophilic Attack: Once activated, a wide range of nucleophiles can attack the carbonyl carbon. masterorganicchemistry.com This attack proceeds via a tetrahedral intermediate, changing the hybridization of the carbonyl carbon from sp² to sp³. youtube.com The stability of this intermediate and the nature of the attacking nucleophile determine the final outcome of the reaction, which can lead to substitution or cleavage. libretexts.orgyoutube.com

The cleavage of the carbamate group is a critical reaction, particularly when it is used as a protecting group in organic synthesis. masterorganicchemistry.com The benzyl (B1604629) carbamate moiety, often referred to as a carboxybenzyl (Cbz or Z) group, is a well-established protecting group for amines due to its specific cleavage conditions. masterorganicchemistry.comacs.org Cleavage can be initiated to break the ester (C-O) or urethane (B1682113) (N-C) bonds.

Key cleavage pathways include:

Hydrogenolysis: This is the most common method for cleaving benzyl carbamates. acs.org The reaction involves catalytic hydrogenation, typically using palladium on carbon (Pd-C) and a hydrogen source (H₂ gas or a transfer agent like 1,4-cyclohexadiene). acs.orgorganic-chemistry.org This process selectively cleaves the benzyl-oxygen bond, releasing the unprotected amine, carbon dioxide, and toluene (B28343). acs.org

Acidic/Basic Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions. nih.gov Basic hydrolysis of N,N-disubstituted carbamates, like the one , proceeds through a carbonate anion intermediate, ultimately yielding the parent amine, alcohol (benzyl alcohol), and carbon dioxide. nih.govvulcanchem.com Strong acids can also effect cleavage, often by protonating the nitrogen or oxygen atoms to facilitate bond breaking. wikipedia.org

Other Chemical Methods: A variety of reagents have been developed for specific, often milder, carbamate cleavage conditions. organic-chemistry.org

| Cleavage Method | Reagents and Conditions | Bond Cleaved | Products from Benzyl Carbamate |

| Hydrogenolysis | H₂, Pd-C in a solvent like EtOH or EtOAc. acs.org | Benzyl C-O | Amine, CO₂, Toluene |

| Acidolysis | Strong acids (e.g., HBr in acetic acid, TFA). masterorganicchemistry.comontosight.ai | Benzyl C-O or N-C | Amine, CO₂, Benzyl cation derivative |

| Base Hydrolysis | Aqueous base (e.g., NaOH, LiOH). nih.gov | Ester C-O | Amine, Benzyl Alcohol, CO₂ |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMA at 75 °C. organic-chemistry.org | N-C (for Cbz) | Amine, byproduct |

| Fluoride-Induced | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. organic-chemistry.org | Varies with substrate | Amine, byproducts |

Transformations Involving the Ethylaminoethyl Moiety

The ethylaminoethyl portion of the molecule contains a secondary amine, which is a key site of reactivity due to the lone pair of electrons on the nitrogen atom. wikipedia.org This makes the amine both basic and nucleophilic.

The secondary amine is readily derivatized through reactions at the nitrogen atom. Its nucleophilicity allows it to react with a variety of electrophilic partners. wikipedia.org

Common derivative-forming reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields an amide. This is a common strategy to protect amines or build more complex molecules. byjus.com

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) forms a sulfonamide. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org

Alkylation: The amine can be further alkylated by reaction with alkyl halides, although polyalkylation can be an issue. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for alkylation. wikipedia.org

As a nucleophile, the secondary amine will attack a wide range of electron-deficient species (electrophiles). geeksforgeeks.org The general mechanism involves the donation of the nitrogen's lone pair to the electrophile, forming a new nitrogen-electrophile bond. wikipedia.org

| Electrophile Class | Example Reagent | Product Type |

| Alkyl Halides | Ethyl iodide (CH₃CH₂I) | Tertiary Amine |

| Acyl Halides | Acetyl chloride (CH₃COCl) | Amide |

| Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Amide |

| Sulfonyl Halides | Tosyl chloride (TsCl) | Sulfonamide |

| Aldehydes/Ketones | Acetone (with a reducing agent) | Tertiary Amine |

| Isocyanates | Phenyl isocyanate (PhNCO) | Urea (B33335) Derivative |

Benzyl Group Participation in Reactions

The benzyl group primarily functions as a protecting group for the carbamate. ontosight.ai Its reactivity is dominated by reactions that facilitate its removal to deprotect the amine. The stability of the benzyl cation and the susceptibility of the benzylic position to cleavage are key to its function.

The most significant reaction involving the benzyl group in this context is hydrogenolysis . acs.org The mechanism of hydrogenolysis on a palladium catalyst is thought to involve oxidative addition of the benzyl-oxygen bond to the metal surface, followed by hydrogenolysis to release toluene and the carbamic acid, which then decarboxylates. acs.org

The electronic properties of the aromatic ring can influence the rate of this cleavage. Electron-withdrawing groups on the benzyl ring, such as a trifluoromethyl group, decrease the ring's affinity for the metal catalyst surface and reduce the rate of hydrogenolysis, a property that can be exploited for selective deprotection strategies in complex molecules. acs.orgacs.org Conversely, electron-donating groups can increase the reaction rate. While the benzyl group's aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), such reactions are less common in this context as the required conditions could cleave the carbamate or affect other parts of the molecule. ucalgary.camasterorganicchemistry.com

Benzylic Position Reactivity

The carbon atom of the benzyl group directly attached to the oxygen of the carbamate is known as the benzylic position. This position is inherently reactive due to the adjacent benzene (B151609) ring, which can stabilize reactive intermediates such as radicals, carbocations, and carbanions through resonance. scirp.orgontosight.ai This stabilization lowers the activation energy for reactions occurring at this site, making it a focal point for various chemical transformations. scirp.org

Oxidation:

The benzylic C-H bonds of alkylbenzenes are susceptible to oxidation by strong oxidizing agents. ontosight.ai In the case of Benzyl 2-(ethylamino)ethylcarbamate, treatment with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under vigorous conditions (such as heat and strong acid) would be expected to cleave the benzyl group and oxidize the benzylic carbon to a carboxylic acid, yielding benzoic acid as a byproduct. scirp.orggoogle.com It is important to note that such harsh conditions would likely also lead to the degradation of the rest of the molecule. For a related compound, Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, oxidation with agents like potassium permanganate or hydrogen peroxide is reported to lead to the formation of corresponding oxo derivatives, though specific details of the reaction products were not provided.

Radical Halogenation:

The benzylic position can undergo selective halogenation via a radical mechanism. scirp.orgontosight.ai This is typically achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). scirp.orgontosight.ai The reaction proceeds through the formation of a resonance-stabilized benzylic radical, which is more stable than other potential radical intermediates along the alkyl chain. scirp.org This benzylic radical then reacts with a halogen source to form the halogenated product. For this compound, this reaction would be expected to selectively introduce a bromine or chlorine atom at the benzylic carbon.

Substitution Reactions:

Benzylic halides are known to readily undergo nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). nih.gov While this compound itself does not have a leaving group at the benzylic position, if it were first converted to a benzylic halide as described above, it could then participate in substitution reactions. The reactivity in Sₙ1 reactions is enhanced by the formation of a resonance-stabilized benzylic carbocation. nih.gov

Role in Protective Group Chemistry

The benzyl carbamate moiety, often referred to as a benzyloxycarbonyl or Cbz (or Z) group, is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis. In this compound, the Cbz group protects the secondary amine of the ethylenediamine (B42938) backbone.

Protection of Amines:

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate in the presence of a base. prepchem.com In the context of this compound, one of the amino groups of N-ethylethylenediamine would be selectively protected. The resulting carbamate is stable under a variety of reaction conditions, making it an effective protecting group. organic-chemistry.org

Deprotection (Cleavage) of the Benzyl Carbamate:

The removal of the Cbz group is a critical step in synthetic sequences. The most common method for the cleavage of a benzyl carbamate is catalytic hydrogenolysis. acsgcipr.org

Catalytic Hydrogenolysis: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). acsgcipr.org The reaction is usually carried out in a solvent such as methanol (B129727) or ethanol. The benzyl C-O bond is cleaved, releasing the deprotected amine, toluene, and carbon dioxide. This method is generally clean and high-yielding. Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst, can also be employed and may offer advantages in certain contexts. acsgcipr.org

Other Cleavage Methods: While catalytic hydrogenolysis is the most prevalent method, other conditions can be used to cleave the Cbz group. These include the use of strong acids (e.g., HBr in acetic acid), though this method is less common and can affect other acid-sensitive functional groups. More recently, methods for the chemoselective cleavage of Cbz groups in the presence of other sensitive functionalities have been developed, for instance, using nickel(0) catalysis or nucleophilic reagents like 2-mercaptoethanol. nih.govorganic-chemistry.org Enzymatic cleavage of Cbz groups has also been reported, offering a mild and enantioselective deprotection strategy. researchgate.net

Benzyl 2 Ethylamino Ethylcarbamate As a Chemical Building Block and Intermediate

The Undocumented Role in Advanced Organic Synthesis

The utility of a chemical compound as a building block is established through its documented transformations into more complex structures. For Benzyl (B1604629) 2-(ethylamino)ethylcarbamate, the literature lacks specific examples of its use as a precursor for complex molecular architectures. While the constituent parts of the molecule—a benzyl carbamate (B1207046) (Cbz) protected amine and a secondary ethylamine (B1201723)—are common functionalities in synthesis, the combined molecule's specific reactivity and application profile are not described.

Similarly, its role as an intermediate in the synthesis of other carbamic acid derivatives is not detailed. The Cbz group is a well-known protecting group for amines, often removed under specific conditions to reveal a primary or secondary amine for further reaction. wikipedia.orgorganic-chemistry.org However, specific pathways where Benzyl 2-(ethylamino)ethylcarbamate serves as a direct precursor to other carbamates are not available.

In the realm of polymer chemistry and material science, the incorporation of specific monomers into polymer chains is a subject of extensive research. The bifunctional nature of this compound, with its secondary amine and protected primary amine, theoretically allows it to act as a monomer or a chain modifier. For instance, related diamines are used to create polyureas, and various functional monomers are employed in creating polymers with specific properties, such as in molecular imprinting or for flame retardants. google.commdpi.commdpi.com However, there is no specific mention of this compound being utilized in these or other polymerization techniques. researchgate.net

Applications in Bioconjugation and Chemical Biology: A Vacant Niche

Bioconjugation chemistry frequently employs linker molecules to attach bioactive payloads, such as drugs or imaging agents, to larger biomolecules like antibodies. nih.gov These linkers often contain diamine spacers to modulate properties like solubility and distance between the conjugated species. mdpi.com The structure of this compound is suggestive of a potential linker, with the ethylamine available for conjugation and the protected amine offering a site for payload attachment after deprotection. Benzyl carbamates, in general, have been explored as components of cleavable linkers in antibody-drug conjugates. nih.gov

Furthermore, polymeric scaffolds for the controlled release of therapeutics are a major focus of chemical biology and materials science. These scaffolds can be designed to release drugs in response to specific stimuli. mdpi.comnih.govnih.gov While related N-protected ethylenediamines and other diamine linkers are integrated into such systems, there is no specific data on the incorporation or performance of this compound in this context. sigmaaldrich.comsigmaaldrich.commdpi.com

Development of Diverse Compound Libraries

The strategic design and synthesis of compound libraries are fundamental to modern drug discovery and materials science. The goal is to generate a multitude of structurally diverse molecules that can be screened for desired biological activities or material properties. The selection of a central scaffold, or starting molecule, is critical to the success of this endeavor. An ideal scaffold offers multiple points for chemical modification, allowing for the systematic introduction of a wide array of functional groups and structural motifs. This compound is a prime example of such a scaffold, possessing key features that make it highly suitable for the construction of diverse chemical libraries.

This compound is a valuable, non-symmetrical ethylenediamine (B42938) derivative. Its structure is characterized by three key components: a reactive secondary amine (the ethylamino group), a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group, and the ethylenediamine backbone. This unique arrangement makes it an excellent starting point for combinatorial chemistry and the synthesis of a vast array of derivatives.

The power of this scaffold lies in its differentiated reactivity. The benzyl carbamate provides robust protection for the primary amine, which is stable under many reaction conditions used to modify the secondary amine. researchgate.netnih.gov This protecting group can later be selectively removed, typically through catalytic hydrogenation, to reveal the primary amine for further functionalization. wikipedia.org This two-stage reactivity allows for the controlled and stepwise construction of complex molecules.

The primary site for diversification is the secondary ethylamino group. This nucleophilic nitrogen can readily react with a wide range of electrophilic reagents, making it an ideal handle for building a library of compounds. nih.govstackexchange.com Common strategies for derivatizing secondary amines in library synthesis include:

Acylation: Reaction with various acyl chlorides, anhydrides, or activated carboxylic acids introduces a diverse set of amide functionalities. This is a widely used method in combinatorial chemistry to append different R-groups to a core structure. arkat-usa.orgresearchgate.net

Sulfonylation: Using an assortment of sulfonyl chlorides allows for the synthesis of a library of sulfonamides, which are a common feature in many biologically active compounds.

Reductive Amination: The secondary amine can be reacted with a library of aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. stackexchange.comjocpr.comjocpr.com This powerful reaction creates new carbon-nitrogen bonds and is a cornerstone of library synthesis for producing tertiary amines. nih.govorganic-chemistry.org

Urea (B33335) and Thiourea Formation: Reaction with a collection of isocyanates or isothiocyanates yields libraries of substituted ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and are frequently found in pharmacologically active molecules.

The process enables the rapid generation of a large number of distinct, yet structurally related, molecules from a single, advanced intermediate. For instance, by reacting this compound with a set of 100 different acyl chlorides, a library of 100 distinct amide derivatives can be quickly assembled. Subsequent removal of the benzyl carbamate protecting group would yield a library of 100 mono-acylated ethylenediamine derivatives, which could be further diversified at the newly exposed primary amine.

The table below illustrates a hypothetical library of derivatives that could be synthesized from the this compound scaffold using the reductive amination reaction with various aldehydes.

Table 1: Example of a Derivative Library from this compound via Reductive Amination

| Scaffold | Aldehyde Reactant (R-CHO) | Resulting Derivative Structure |

| This compound | Formaldehyde | Benzyl (2-(ethyl(methyl)amino)ethyl)carbamate |

| This compound | Acetaldehyde | Benzyl (2-(diethylamino)ethyl)carbamate |

| This compound | Benzaldehyde | Benzyl (2-(N-benzyl-N-ethylamino)ethyl)carbamate |

| This compound | 4-Chlorobenzaldehyde | Benzyl (2-((4-chlorobenzyl)(ethyl)amino)ethyl)carbamate |

| This compound | Isobutyraldehyde | Benzyl (2-(ethyl(isobutyl)amino)ethyl)carbamate |

This combinatorial approach, centered on a versatile scaffold like this compound, is a highly efficient strategy in medicinal chemistry and materials science. nih.gov It allows researchers to systematically explore a vast chemical space to identify molecules with novel or improved properties, accelerating the discovery process for new therapeutic agents and functional materials. The use of such scaffolds is particularly powerful in generating libraries for high-throughput screening, where subtle structural modifications can be correlated with changes in biological activity or physical characteristics. jocpr.comnih.gov

Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone for the isolation and purification of Benzyl (B1604629) 2-(ethylamino)ethylcarbamate from reaction mixtures and for the assessment of its purity.

Column Chromatography

Column chromatography serves as a primary method for the purification of Benzyl 2-(ethylamino)ethylcarbamate on a preparative scale. The choice of stationary and mobile phases is critical for achieving effective separation.

Research Findings:

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of carbamates. In some instances, the silica gel is deactivated with triethylamine. This is a crucial step to prevent the decomposition of the carbamate (B1207046) product on the acidic silica surface, particularly for sensitive compounds.

Mobile Phase (Eluent): A gradient of solvents is typically employed to elute the compound from the column. Common solvent systems include gradients of dichloromethane (B109758) (DCM) and ethyl acetate (B1210297), or petroleum ether and acetone. researchgate.net For related benzyl carbamate derivatives, solvent systems such as hexane/methylene chloride and hexane/ethyl acetate have also been proven effective. udayton.edu The polarity of the eluent is gradually increased to first wash out non-polar impurities and then elute the desired, more polar product.

A typical column chromatography procedure for a compound structurally similar to this compound is detailed in the table below.

Table 1: Illustrative Column Chromatography Parameters for a Benzyl Carbamate Derivative

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel (32-64 mesh) | researchgate.net |

| Mobile Phase | Ethyl Acetate / Hexane (1:10) | researchgate.net |

| Application | Purification of the crude product post-reaction. | researchgate.netudayton.edu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions. semanticscholar.org It allows for the rapid qualitative assessment of the reaction's progress by observing the consumption of starting materials and the formation of the product. semanticscholar.org

Research Findings:

Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica gel. researchgate.net The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The different components of the reaction mixture travel up the plate at different rates depending on their polarity, resulting in separation. researchgate.net

Visualization: Since many organic compounds, including this compound, are colorless, visualization is often achieved by exposing the developed TLC plate to ultraviolet (UV) light. semanticscholar.org The separated spots can then be observed and their retention factor (Rf) values calculated. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net

Reaction Completion: A reaction is generally considered complete when the TLC analysis shows the complete disappearance of the spot corresponding to the limiting reactant. semanticscholar.org For a similar compound, Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, a mobile phase of ethyl acetate/hexane (3:1) on a silica gel plate is used for qualitative checks.

Table 2: General Parameters for TLC Monitoring

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel 60 | researchgate.net |

| Mobile Phase | Varies based on reactant and product polarity (e.g., Ethyl Acetate/Hexane) | |

| Visualization | UV Light | semanticscholar.org |

| Application | Monitoring the consumption of starting materials and formation of the product. | semanticscholar.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of this compound with high resolution and sensitivity.

Research Findings:

Technique: Reverse-phase HPLC is a common mode used for the analysis of moderately polar compounds like carbamates. In this technique, a non-polar stationary phase is used with a polar mobile phase.

Purity Determination: For a closely related compound, Benzyl (2-(ethylamino)-2-oxoethyl)carbamate, reverse-phase HPLC with a C18 column is considered ideal for assessing purity. The separation is typically achieved using a gradient of acetonitrile (B52724) and water, with detection by UV spectrophotometry at 254 nm. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

The following table outlines a typical set of HPLC conditions that could be adapted for the purity assessment of this compound, based on methods for similar compounds.

Table 3: Illustrative HPLC Parameters for Purity Assessment of a Related Carbamate

| Parameter | Description | Reference |

|---|---|---|

| Column | C18, reverse-phase | |

| Mobile Phase | Acetonitrile / Water (gradient) | |

| Detector | UV at 254 nm |

| Example Gradient | 30-70% acetonitrile over 20 minutes | |

Electrochemical Characterization

Electrochemical methods can provide valuable insights into the redox properties of this compound, which can be useful in understanding its potential for electrochemical synthesis or degradation.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance.

Research Findings:

General Behavior of Carbamates: Studies on various carbamate pesticides have shown that they undergo electrochemical oxidation. researchgate.net The voltammetric behavior of carbamates often involves an irreversible oxidation process, and the potential at which this occurs can be influenced by the substituents on the carbamate structure. researchgate.net For some N-substituted carbamates, the oxidation process has been found to be diffusion-controlled. researchgate.net

Expected Behavior of this compound: Based on the electrochemical behavior of related N-benzyl and carbamate-containing compounds, it is expected that this compound would exhibit an irreversible oxidation peak in its cyclic voltammogram. The presence of the benzyl group and the ethylaminoethyl side chain would influence the oxidation potential. The study of its electrochemical properties could be carried out using a glassy carbon electrode in a suitable electrolyte solution, such as perchloric acid or a buffered medium. researchgate.net

Table 4: General Parameters for Cyclic Voltammetry of Carbamates

| Parameter | Description | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode | researchgate.net |

| Supporting Electrolyte | Perchloric Acid or appropriate buffer | researchgate.net |

| Technique | Differential Pulse Voltammetry or Cyclic Voltammetry | researchgate.netresearchgate.net |

| Expected Process | Irreversible Oxidation | researchgate.net |

Future Research Directions and Unexplored Avenues

Catalyst Development for Enantioselective Synthesis

The presence of a stereocenter in many biologically active molecules necessitates the development of enantioselective synthetic methods. For carbamates, achieving high levels of enantioselectivity is a key area of research. Future work on Benzyl (B1604629) 2-(ethylamino)ethylcarbamate could explore the following:

Chiral Organocatalysts: The use of bifunctional organocatalysts, which can stabilize carbamic acid intermediates and activate them for enantioselective bond formation, presents a promising route. nih.govnih.govacs.org Research could focus on designing organocatalysts specifically tailored to the steric and electronic properties of the ethylaminoethyl side chain of Benzyl 2-(ethylamino)ethylcarbamate. A key challenge is to control the stereochemistry during the formation of the carbamate (B1207046) linkage.

Transition-Metal Catalysis: Copper- and iridium-based catalysts have shown significant promise in the asymmetric synthesis of carbamates. nih.govrsc.orgrsc.org Future studies could investigate the application of chiral copper-based systems for the asymmetric ring-opening of cyclic precursors with amines and carbon dioxide to produce chiral carbamate derivatives. rsc.org Similarly, iridium-catalyzed enantioselective allylic substitution could be adapted for the synthesis of chiral analogues of this compound. nih.gov

Biocatalysis: The use of enzymes, such as promiscuous esterases and acyltransferases, offers a green and highly selective alternative for carbamate synthesis. beilstein-journals.orgnih.govnih.gov Research could focus on identifying or engineering enzymes capable of catalyzing the enantioselective formation of this compound in aqueous media, which would be a significant step towards a more sustainable production process. nih.gov

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Chiral Organocatalysts | Enantioselective synthesis of chiral analogs | Design of catalysts to control stereochemistry at the ethylaminoethyl side chain. nih.govnih.gov |

| Transition-Metal Catalysts | Asymmetric synthesis via ring-opening or substitution | Adapting Cu- and Ir-catalyzed methods for stereocontrol. nih.govrsc.orgrsc.org |

| Biocatalysts | Green and enantioselective synthesis in aqueous media | Screening and engineering of esterases/acyltransferases. beilstein-journals.orgnih.gov |

Elucidation of Novel Reaction Mechanisms and Pathways

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new ones. For this compound, several avenues for mechanistic investigation exist:

Computational Studies: Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into the reaction pathways of carbamate formation. researchgate.netmdpi.comrsc.org Future computational studies could model the reaction between N-ethyl-ethane-1,2-diamine and benzyl chloroformate or other benzylating agents to elucidate the transition states and intermediates involved in the formation of this compound. This could help in identifying reaction bottlenecks and designing more efficient catalytic systems. mdpi.com

Role of Intermediates: The formation of carbamates from amines and CO2 often proceeds through zwitterionic intermediates or carbamic acids. researchgate.netrsc.org Mechanistic studies could investigate the role of such intermediates in the synthesis of this compound, particularly in syntheses utilizing CO2 as a C1 source. Understanding the stability and reactivity of these intermediates is crucial for optimizing reaction conditions. rsc.org

Metal-Catalyzed Pathways: For syntheses involving transition metals like palladium, a detailed mechanistic understanding is key. Computational and experimental studies could unravel the step-by-step mechanism of a Pd-catalyzed synthesis of this compound, including ligand dissociation, oxidative addition, and reductive elimination steps. mdpi.com

Computational Design of Advanced Carbamate Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially expanding the utility of the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of carbamate derivatives with their biological activity. nih.govnih.govplos.org By synthesizing a library of derivatives of this compound and evaluating their biological activities, a predictive QSAR model could be built. This model would guide the design of new analogs with enhanced potency for a specific biological target. nih.govnih.gov

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. nih.govepa.govbau.edu.trfigshare.comnih.gov This in silico screening can prioritize the synthesis of compounds with the highest predicted binding affinity, saving time and resources. For example, derivatives could be designed as potential inhibitors of enzymes like cholinesterases. nih.govnih.gov

Pharmacophore Modeling and ADMET Prediction: Computational tools can be used to build pharmacophore models based on the key interaction features of active carbamates. These models, combined with predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET), can guide the design of derivatives of this compound with improved drug-like properties. nih.govnih.gov

| Computational Method | Application for this compound Derivatives | Desired Outcome |

| QSAR | Correlate structural features with biological activity. nih.govnih.gov | Predictive models for designing more potent compounds. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govepa.gov | Prioritization of synthetic targets with high therapeutic potential. |

| ADMET Prediction | Evaluate drug-like properties in silico. nih.govnih.gov | Design of derivatives with improved pharmacokinetic profiles. |

Sustainable Synthetic Strategies for Carbamate Production

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of more environmentally benign production methods.

Utilization of Carbon Dioxide: A key goal in green chemistry is the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. nih.govpku.edu.cnpsu.edu Research could focus on developing catalytic systems that enable the direct synthesis of this compound from N-ethyl-ethane-1,2-diamine, benzyl alcohol, and CO2. psu.edursc.org This would be a significant improvement over traditional methods that use hazardous reagents like phosgene (B1210022). pku.edu.cnnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce side reactions. acs.orgthieme-connect.comthieme-connect.comorganic-chemistry.org The application of microwave-assisted synthesis to the production of this compound could lead to a more energy-efficient and rapid process. thieme-connect.comthieme-connect.com

Solvent-Free or Green Solvents: The development of synthetic methods that operate under solvent-free conditions or in environmentally benign solvents (like water or ionic liquids) is another important research direction. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 2-(ethylamino)ethylcarbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting benzyl chloroformate with 2-(ethylamino)ethanol under basic conditions (e.g., NaHCO₃ or triethylamine) in anhydrous solvents like dichloromethane . Optimization strategies include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Use aprotic solvents to reduce hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Key Data : Reported yields range from 60–85%, with variability attributed to moisture sensitivity of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- Methodological Answer :

- ¹H NMR : Look for the benzyl group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the ethylamino group’s NH signal (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.6–2.8 ppm, quartet for CH₂) .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and N-H bend (~1550 cm⁻¹) confirm functional groups .

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 223.3 (calculated: 222.28 g/mol) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Use density functional theory (DFT) to calculate electron distribution in the carbamate group, identifying sites for functionalization (e.g., introducing electron-withdrawing groups to modulate reactivity) .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize analogs. For example, modifying the ethylamino group may improve binding to amine transporters .

- Case Study : Analog synthesis in (phosphorylated derivatives) showed enhanced enzyme inhibition, validated by MD simulations .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls across studies. Discrepancies in IC₅₀ values may arise from variations in assay protocols .

- Metabolite Analysis : Use LC-MS to identify degradation products under experimental conditions. For instance, hydrolytic cleavage of the carbamate group in buffer solutions may reduce bioactivity .

- Example : A 2024 study noted reduced anticancer activity at pH >7 due to carbamate instability, explaining conflicting literature .

Q. How do stereochemical factors influence the pharmacokinetics of this compound derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak AD-H) to assess individual pharmacokinetic profiles .

- In Vivo Studies : Compare AUC (area under the curve) and half-life of R- vs. S-configurations in rodent models. highlights a 2.5-fold increase in bioavailability for the S-enantiomer due to slower hepatic clearance.

Handling and Safety Considerations

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.